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Compound of Interest

Compound Name:
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(Dimethylamino)ethoxy]phenyl}me

thanol

CAS No.: 131028-54-1

Cat. No.: B1311799

Get Quote

Content Type: Technical Comparison & Application Guide Primary Focus: Medicinal Chemistry

& Rational Drug Design Target Audience: Medicinal Chemists, Process Scientists, and

Pharmacology Researchers

Executive Summary: The "Privileged" Aminoalkoxy
Scaffold
The molecule {4-[2-(Dimethylamino)ethoxy]phenyl}methanol (CAS 131028-54-1) represents

a classic "privileged structure" in medicinal chemistry. It serves as a critical pharmacophore

found in diverse therapeutic classes, ranging from gastroprokinetic agents (e.g., Itopride) to

Selective Estrogen Receptor Modulators (SERMs) and Tyrosine Kinase Inhibitors (TKIs).

This guide objectively compares the Reference Scaffold (the dimethylamino-alcohol) against its

key structural analogues. We analyze how subtle modifications to the "Tail" (amine), "Linker"
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(ethoxy), and "Head" (benzyl alcohol) dictate biological activity, metabolic stability, and

synthetic utility.

Quick Comparison: The Analogues Matrix
Analogue
Class

Key
Modification

Primary
Application

LogP (Est.)
Metabolic
Stability

Reference (A)
Dimethylamino /

Alcohol

Itopride

Impurity/Precurs

or

~1.3
Low (Oxidation

prone)

Analogue B
Diethylamino /

Alcohol

SERMs /

Antihistamines
~2.1 Medium

Analogue C
Morpholino /

Alcohol

Gefitinib (TKI)

Intermediates
~1.1

High (Ring

stability)

Analogue D
Dimethylamino /

Amine

Itopride (Active

Drug)
~1.0 Medium

Structural Activity Relationship (SAR) Deep Dive
To understand the utility of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol, we must dissect

it into three functional zones. The causal relationship between these zones and biological

activity is detailed below.

Zone 1: The Basic Terminus (The "Tail")
Structure: The dimethylamino group −N(CH3)2.

Function: Acts as a proton acceptor at physiological pH. It typically forms a crucial ionic bond

(salt bridge) with anionic residues (e.g., Aspartate or Glutamate) in the binding pocket of

GPCRs (D2 receptors) or enzymes (Acetylcholinesterase).

Comparison:

Dimethyl (Reference): Optimal steric bulk for tight pockets. High basicity (pKa ~9.5).
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Diethyl: Increases lipophilicity (LogP), improving blood-brain barrier (BBB) penetration but

potentially introducing steric clashes in narrow pockets.

Morpholine/Piperidine: Rigidifies the tail. Morpholine reduces basicity (pKa ~8.3) and

improves metabolic stability by preventing N-dealkylation.

Zone 2: The Ether Linker
Structure: The ethoxy bridge -O-CH2-CH2-.

Function: Provides a flexible tether (approx. 2.5–3.5 Å) that positions the basic amine at the

correct distance from the aromatic ring.

Causality: The oxygen atom often acts as a secondary hydrogen bond acceptor. Replacing

this with a carbon chain (propyl) often retains activity but loses the H-bond capability,

potentially reducing affinity for targets like the Estrogen Receptor.

Zone 3: The Benzylic Head
Structure: The phenylmethanol group -Ph-CH2-OH.

Function:

In Drug Design: The hydroxyl group is a "metabolic soft spot." It is rapidly oxidized to the

carboxylic acid (inactive metabolite) or conjugated (glucuronidation).

In Synthesis: It is the "handle" for further functionalization (e.g., conversion to benzyl

chloride for coupling).

Critical Insight: For high-affinity binding (e.g., in Itopride), this alcohol is often converted to an

amide or amine. The alcohol itself is usually a pro-drug or metabolite rather than the final

active pharmaceutical ingredient (API).

Visualization: SAR & Signaling Pathways
The following diagram illustrates the SAR zones and the metabolic fate of the reference

scaffold.
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Reference Scaffold: {4-[2-(Dimethylamino)ethoxy]phenyl}methanol
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Caption: Figure 1. Structural dissection of the scaffold showing the three critical zones (Tail,

Linker, Head) and their divergence into active drugs (Itopride) or inactive metabolites.

Experimental Protocols
As a Senior Application Scientist, I recommend the following self-validating protocols for

synthesizing and characterizing this scaffold.

Protocol A: Synthesis of {4-[2-
(Dimethylamino)ethoxy]phenyl}methanol
Rationale: This protocol uses a Williamson ether synthesis followed by reduction. It is preferred

over direct alkylation of the alcohol to avoid O-alkylation at the wrong site.

Reagents: 4-Hydroxybenzaldehyde, 2-(Dimethylamino)ethyl chloride HCl, K2CO3, NaBH4,

Ethanol.

Etherification (The Linker Formation):

Dissolve 4-Hydroxybenzaldehyde (1.0 eq) in DMF or Acetonitrile.

Add K2CO3 (2.5 eq) and stir at 60°C for 30 mins to generate the phenoxide anion.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1311799/docs?utm_src=pdf-body-img#structural-activity-relationship-sar-guide-4-2-dimethylamino-ethoxy-phenyl-methanol-scaffolds
https://www.benchchem.com/product/b1311799/docs?utm_src=pdf-body#structural-activity-relationship-sar-guide-4-2-dimethylamino-ethoxy-phenyl-methanol-scaffolds
https://www.benchchem.com/product/b1311799/docs?utm_src=pdf-body#structural-activity-relationship-sar-guide-4-2-dimethylamino-ethoxy-phenyl-methanol-scaffolds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311799?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add 2-(Dimethylamino)ethyl chloride HCl (1.2 eq).

Reflux for 4–6 hours. Checkpoint: Monitor via TLC (Mobile phase: 10% MeOH in DCM).

The aldehyde intermediate should appear as a distinct spot.

Yield: Isolate the 4-[2-(dimethylamino)ethoxy]benzaldehyde.

Reduction (The Head Formation):

Dissolve the aldehyde intermediate in Ethanol (0°C).

Slowly add NaBH4 (0.5 eq) over 20 minutes. Caution: Hydrogen gas evolution.

Stir at room temperature for 1 hour.

Quench with dilute HCl (pH ~7) and extract with Ethyl Acetate.

Validation: 1H NMR should show the disappearance of the aldehyde proton (~9.8 ppm)

and appearance of the benzylic methylene (~4.6 ppm).

Protocol B: Impurity Profiling (HPLC Method)
Rationale: Since this alcohol is a common impurity in Itopride manufacturing, separating it from

the active amine is critical.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5µm).

Mobile Phase:

Buffer: 0.05M KH2PO4 (pH 3.0 with Phosphoric Acid). Acidic pH ensures the amine is

protonated and retains on the column.

Solvent: Acetonitrile.

Ratio: 80:20 (Buffer:ACN) Isocratic.

Detection: UV at 254 nm (aromatic ring absorption).

Expected Retention:
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Benzyl Alcohol (Reference): ~3.5 min (More polar).

Benzyl Amine (Active): ~5.2 min.

Comparative Performance Data
The following table synthesizes data from various pharmacological studies involving

aminoalkoxybenzyl scaffolds.

Compound
Variant

Receptor
Affinity (D2)

AChE
Inhibition
(IC50)

Synthetic Yield
(Typical)

Notes

{4-[2-

(Dimethylamino)

ethoxy]phenyl}m

ethanol

Low (>10 µM) Weak (>50 µM) 85-90%

Primarily a

precursor; lacks

the amide H-

bond donor

required for high

affinity.

Itopride (Amide

Derivative)
High (Ki ~20 nM) Potent (~2 µM)

75% (from

amine)

The "Head"

modification to

an amide is

crucial for dual

activity.

Diethyl-Analogue Moderate Moderate 80%

Higher

lipophilicity leads

to non-specific

binding.

Morpholine-

Analogue

Low (D2) / High

(Kinase)
N/A 88%

Used in EGFR

inhibitors; the

morpholine fits

the kinase ATP

pocket better

than D2.
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Scientific Interpretation: The data indicates that the Methanol group in the title compound is not

the pharmacophore for receptor binding; rather, it is a synthetic handle. The biological activity

(D2 antagonism) requires the "Tail" (dimethylamino) to be anchored by a specific "Head"

(amide or benzylamine). Therefore, in drug development, the alcohol is an intermediate, not the

endpoint.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1311799/docs#structural-activity-
relationship-sar-guide-4-2-dimethylamino-ethoxy-phenyl-methanol-scaffolds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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